N-(3-Isopropylphenyl)furan-2-carboxamide
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Overview
Description
N-(3-Isopropylphenyl)furan-2-carboxamide is a compound belonging to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, with an isopropylphenyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Isopropylphenyl)furan-2-carboxamide typically involves the reaction of 3-isopropylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(3-Isopropylphenyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-Isopropylphenyl)furan-2-carboxamide is primarily related to its interaction with biological targets. The furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The isopropylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(3-Isopropylphenyl)furan-2-carboxamide can be compared with other furan carboxamides such as:
- N-(3-Methylphenyl)furan-2-carboxamide
- N-(3-Ethylphenyl)furan-2-carboxamide
- N-(3-Propylphenyl)furan-2-carboxamide
Uniqueness:
- The presence of the isopropyl group in this compound provides a distinct steric and electronic environment, which can influence its reactivity and biological activity.
- Compared to its methyl, ethyl, and propyl analogs, the isopropyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research.
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(3-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-10(2)11-5-3-6-12(9-11)15-14(16)13-7-4-8-17-13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
IHZCKVAXAOUNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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